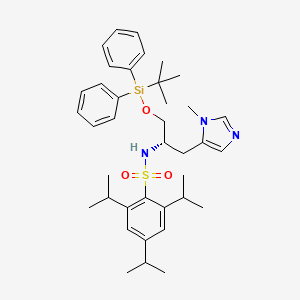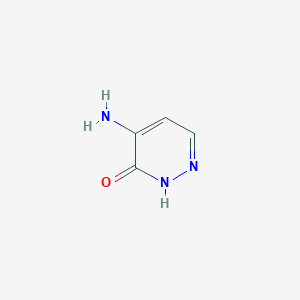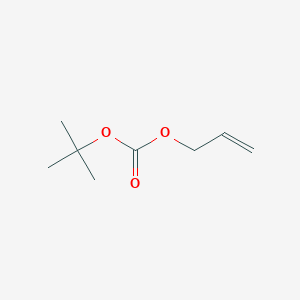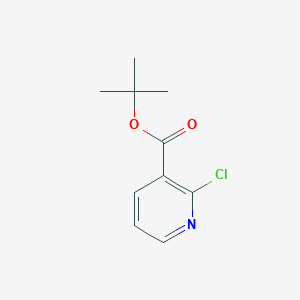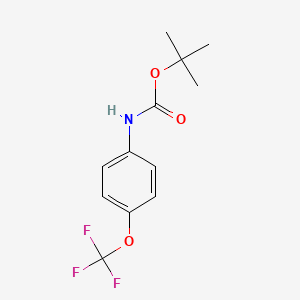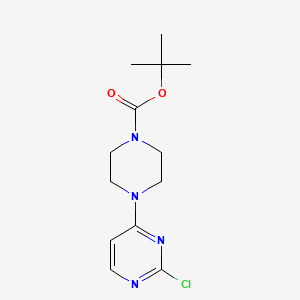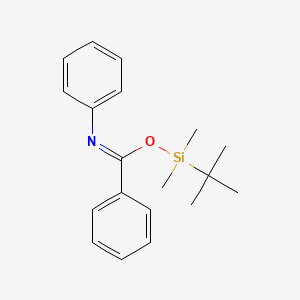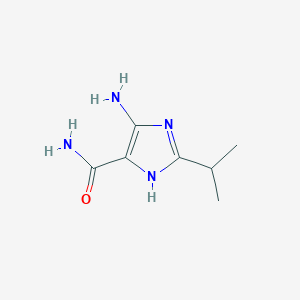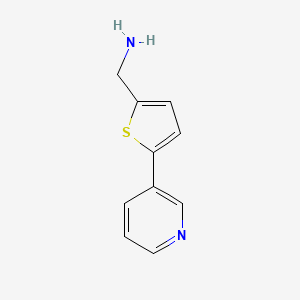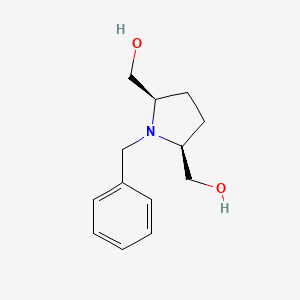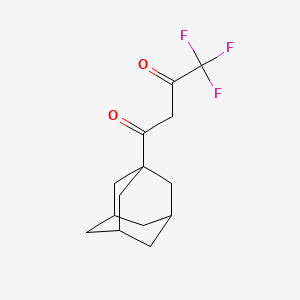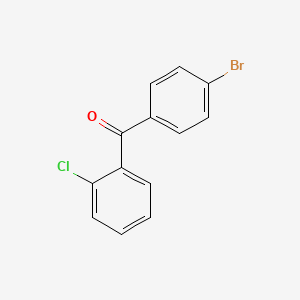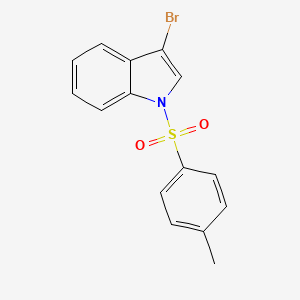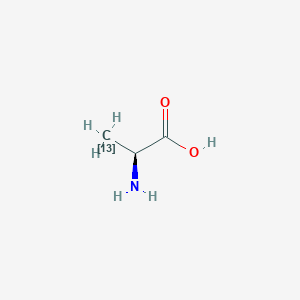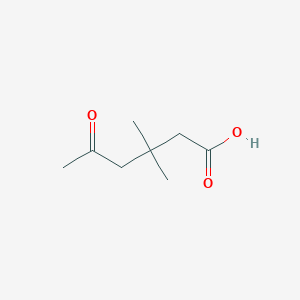
3,3-二甲基-5-氧代己酸
概述
描述
3,3-Dimethyl-5-oxohexanoic acid is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 and is typically in liquid form .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-5-oxohexanoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 158.195 Da and the monoisotopic mass is 158.094299 Da .科学研究应用
合成γ-酮酯
3,3-二甲基-5-氧代己酸在形成γ-酮酯中发挥作用,显示了它在有机合成中的重要性。该过程涉及烷基化和酮转化,在各种酮酯的生产中发挥着至关重要的作用(Ronsheim, Hilgenkamp, & Zercher, 2003)。
环化反应的前体
这种化合物在环化反应中充当前体,对于创建复杂的有机结构至关重要。它已被用于合成特定的烯酮和酸,突显了它在有机化学中的多功能性(Fleming, Newton, Sabin, & Zammattio, 1992)。
生物合成中间体
在生物合成领域,3,3-二甲基-5-氧代己酸是某些手性化合物合成中的中间体。这些化合物对于理解天然产物及其合成类似物的立体化学至关重要(Yamamoto, Oritani, & Yamashita, 1990)。
固相合成应用
这种化合物还在固相合成中找到应用,特别是在合成β-硅基乙醇锚定基团方面。这展示了它在新型固相有机反应的开发中的用处(Iyer & Ghosh, 2002)。
绿色化学应用
在绿色化学中,3,3-二甲基-5-氧代己酸在涉及醇和酚的酸催化反应研究中具有相关性。这展示了它在开发环境友好的化学过程中的潜力(Jin, Hunt, Clark, & McElroy, 2016)。
质谱研究
该化合物已在质谱研究中得到表征,特别是在了解气相中的碎裂机制方面。这对于化学中的分析应用至关重要(Kanawati, Joniec, Winterhalter, & Moortgat, 2007)。
抗癌药物开发
它还涉及新型抗癌药物的合成。该化合物的衍生物显示出作为新型抗癌治疗药物的潜力,表明了它在药物化学中的相关性(Santana et al., 2020)。
选择性酯化
该化合物在选择性酯化中发挥作用,特别是在涉及初级醇的反应中。这对于产生具有所需性质的特定酯至关重要(Wang et al., 2012)。
氧杂环丁烷的形成
它还用于氧杂环丁烷的形成,展示了它在合成复杂环状化合物中的实用性(MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977)。
安全和危害
Safety information for 3,3-Dimethyl-5-oxohexanoic acid indicates that it is potentially dangerous. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and wearing personal protective equipment .
属性
IUPAC Name |
3,3-dimethyl-5-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)4-8(2,3)5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBXWQKHHZUDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462567 | |
| Record name | 3,3-dimethyl-5-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-oxohexanoic acid | |
CAS RN |
20624-63-9 | |
| Record name | 3,3-dimethyl-5-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

